molecular formula C16H25N3O2 B12515945 N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide CAS No. 651768-05-7

N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide

Cat. No.: B12515945
CAS No.: 651768-05-7
M. Wt: 291.39 g/mol
InChI Key: NSOQWMILNVAQEX-UHFFFAOYSA-N
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Description

N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide is a synthetic organic compound with a unique structure that combines an aminoethyl group and a phenyloctanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Aminoethyl)-N~8~-phenyloctanediamide typically involves the reaction of 2-aminoethylamine with phenyloctanediamide under controlled conditions. The process begins with the preparation of phenyloctanediamide, which is then reacted with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out at a temperature range of 50-150°C and a pressure of 5-25 MPa to ensure high yield and purity .

Industrial Production Methods

Industrial production of N1-(2-Aminoethyl)-N~8~-phenyloctanediamide follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and ion exchange resins to facilitate the reaction. The industrial method ensures the efficient production of the compound with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of N1-(2-Aminoethyl)-N~8~-phenyloctanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide is unique due to its specific combination of an aminoethyl group and a phenyloctanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

651768-05-7

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-(2-aminoethyl)-N'-phenyloctanediamide

InChI

InChI=1S/C16H25N3O2/c17-12-13-18-15(20)10-6-1-2-7-11-16(21)19-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,20)(H,19,21)

InChI Key

NSOQWMILNVAQEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NCCN

Origin of Product

United States

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